2,3-Dihydro-5,7-diaminothiazolo(3,2-a)pyrimidin-4-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-5,7-diaminothiazolo(3,2-a)pyrimidin-4-ium bromide is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their significant biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-5,7-diaminothiazolo(3,2-a)pyrimidin-4-ium bromide typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents. One common method includes the reaction of 1,2,3,4-tetrahydropyrimidine derivatives with diethyl acetylenedicarboxylate in the presence of tert-butyl isocyanide . Another approach involves the nucleophilic addition of methanol to 2-arylmethylidene derivatives of thiazolo(3,2-a)pyrimidine followed by intramolecular rearrangement .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro-5,7-diaminothiazolo(3,2-a)pyrimidin-4-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the thiazolopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve solvents like ethanol or methanol and may require catalysts or specific temperature and pressure settings .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazolopyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-5,7-diaminothiazolo(3,2-a)pyrimidin-4-ium bromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2,3-dihydro-5,7-diaminothiazolo(3,2-a)pyrimidin-4-ium bromide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit enzymes or receptors involved in disease processes. For example, it may inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis, thereby exerting its antitumor effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo(3,2-a)pyridines: These compounds share a similar thiazole-pyrimidine fused ring structure and exhibit comparable biological activities.
Furo(2,3-d)thiazolo(3,2-a)pyrimidines: These compounds have a furan ring fused with the thiazolopyrimidine structure and are known for their diverse biological activities.
Uniqueness
2,3-Dihydro-5,7-diaminothiazolo(3,2-a)pyrimidin-4-ium bromide is unique due to its specific substitution pattern and the presence of the bromide ion, which can influence its chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its significant biological activities make it a valuable compound for scientific research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
92629-50-0 |
---|---|
Molekularformel |
C6H9BrN4S |
Molekulargewicht |
249.13 g/mol |
IUPAC-Name |
2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-4-ium-5,7-diamine;bromide |
InChI |
InChI=1S/C6H8N4S.BrH/c7-4-3-5(8)10-1-2-11-6(10)9-4;/h3H,1-2H2,(H3,7,8);1H |
InChI-Schlüssel |
PDRAANAQZYWCBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC2=NC(=CC(=[N+]21)N)N.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.